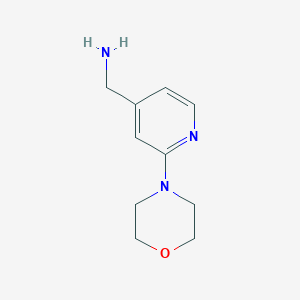

(2-morpholin-4-ylpyridin-4-yl)methanamine

Description

(2-Morpholin-4-ylpyridin-4-yl)methanamine is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and a methanamine group at the 4-position. The methanamine group introduces a primary amine functionality, enhancing reactivity and enabling interactions with biological targets.

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVDBCQOZATNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428749 | |

| Record name | (2-morpholinopyrid-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-88-2 | |

| Record name | (2-morpholinopyrid-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of 2-chloropyridine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a stainless steel column packed with a catalyst, such as Raney nickel, and a low boiling point alcohol like 1-propanol . The continuous flow system offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-ylpyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(2-morpholin-4-ylpyridin-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.

Mechanism of Action

The mechanism of action of (2-morpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, emphasizing substituent positions and functional groups:

¹Estimated based on structural analysis.

Key Observations:

- Substituent Position: The placement of morpholine and methanamine on the pyridine ring significantly influences electronic and steric properties.

- Biological Activity : (2-Chloropyridin-4-yl)methanamine inhibits LOXL2 (lysyl oxidase-like 2), an enzyme implicated in fibrosis and cancer metastasis . Replacing chlorine with morpholine may alter target selectivity or potency due to differences in size and polarity.

- Synthetic Flexibility : Morpholine-containing analogs, such as {4-[(pyridin-4-yl)methyl]morpholin-2-yl}methanamine, demonstrate modular synthesis via coupling reactions (e.g., Buchwald-Hartwig amination) , suggesting feasible routes for the target compound.

Physicochemical Properties

- Solubility: Morpholine derivatives generally exhibit higher aqueous solubility compared to chlorinated analogs due to the oxygen atom’s polarity. For instance, methanamine derivatives with morpholine show improved solubility in polar solvents like DMF and methanol .

Biological Activity

(2-morpholin-4-ylpyridin-4-yl)methanamine, a compound characterized by its unique structural features combining a morpholine and pyridine moiety, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 233.31 g/mol. The structure includes:

- A pyridine ring substituted at the 4-position with a morpholine group .

- A methylamine unit attached to the pyridine, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways. Notably, it shows promise as an inhibitor or activator in enzyme-related processes, which is crucial for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : Several studies have documented the antimicrobial effects of morpholine and pyridine derivatives. For instance, related compounds have demonstrated efficacy against bacterial infections by inhibiting urease activity, which is vital for certain pathogens' survival .

- Antimalarial Activity : In a study focusing on trisubstituted pyrimidines, modifications similar to those in this compound were shown to retain antimalarial potency against Plasmodium falciparum. The presence of the pyridine nitrogen was critical for maintaining activity .

- Enzyme Inhibition : The unique structure allows for enhanced lipophilicity and bioavailability, making it suitable for targeting specific enzymes. Research has shown that derivatives can effectively inhibit enzymes such as urease, contributing to their therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.